
D-galactose-1,2-13C2
Overview
Description
D-Galactose-1,2-¹³C₂ (α-D-galactose-1,2-¹³C₂ 1-phosphate dipotassium salt) is a stable isotope-labeled derivative of galactose, a monosaccharide critical in metabolic processes such as the Leloir pathway. Its molecular formula is C₄¹³C₂H₁₁K₂O₉P, with a molecular weight of 338.3 g/mol and CAS number 19046-60-7 . The compound is labeled with ¹³C at positions 1 and 2, enabling precise tracking in metabolic flux analysis. It is supplied as a pure product (>95% HPLC purity) and stored at +4°C for stability . Applications include studies on galactose metabolism, enzymatic activity, and isotopic tracing in cellular systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-galactose-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the D-galactose molecule. This can be achieved through chemical synthesis using labeled precursors or through biosynthetic methods using microorganisms that metabolize labeled substrates. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. Companies like Sigma-Aldrich and BOC Sciences offer this compound with isotopic purity of ≥99 atom % 13C and chemical purity of ≥98% . The production process may include steps such as fermentation, extraction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: D-galactose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid using oxidizing agents.
Reduction: Formation of D-galactitol through reduction reactions.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for esterification reactions.
Major Products:
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various esters and ethers of D-galactose.
Scientific Research Applications
D-galactose-1,2-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used in metabolic studies to trace the pathways of carbohydrate metabolism.
Biology: Employed in studies of glycoproteins and glycolipids to understand their roles in cellular processes.
Medicine: Utilized in diagnostic tests to evaluate liver function and assess liver diseases.
Mechanism of Action
The mechanism of action of D-galactose-1,2-13C2 involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This allows researchers to study the dynamics of carbohydrate metabolism and the interactions of D-galactose with various cellular receptors. The labeled carbon atoms provide a distinct signal that can be detected and analyzed, offering insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Positionally Labeled Monosaccharides
[1,2-¹³C₂]Glucose (CAS 138079-87-5):
- Structure : Labeled at C1 and C2, with molecular formula C₆H₁₂O₆ (MW 182.17) .
- Applications : Used to differentiate glycolysis, the pentose phosphate pathway (PPP), and the Entner-Doudoroff pathway. For example, glycolysis of [1,2-¹³C₂]glucose yields [2,3-¹³C₂]pyruvate, while PPP produces unlabeled triose phosphates .
- Key Data : In rats, [1,2-¹³C₂]glucose levels in plasma depend on dose, sampling time, and nutritional state .
- D-Glucosamine-1-¹³C Hydrochloride: Structure: Labeled at C1, with a molecular weight of 215.6 g/mol . Applications: Tracks glycosaminoglycan biosynthesis and chitin metabolism. Unlike D-galactose-1,2-¹³C₂, it lacks a phosphate group and is used in extracellular matrix studies .
Peptides and Fluorinated Compounds
- Gly-(1,2-¹³C₂)Gly-Gly: Structure: Tripeptide with ¹³C labels at Cα and Cβ of the central glycine . Applications: NMR studies of ¹⁴N quadrupolar coupling in peptide bonds. Efficiency of ¹⁴N detection ranges from 4–9% compared to direct cross-polarization (CP) .
Perfluoro-[1,2-¹³C₂] Compounds (e.g., M2-4:2 FTS, M2PFDoA):
Metabolic and Analytical Insights
- Isotopic Purity : D-Galactose-1,2-¹³C₂ (>95% purity) exceeds typical standards for labeled fluorinated compounds (e.g., M2PFDoA), which often lack published purity metrics .
- Pathway Specificity : While [1,2-¹³C₂]glucose distinguishes glycolysis from PPP , D-galactose-1,2-¹³C₂ is specialized for galactokinase and UDP-galactose epimerase assays .
- Sensitivity in Detection: The tripeptide Gly-(1,2-¹³C₂)Gly-Gly requires advanced NMR techniques due to low ¹⁴N sensitivity (~4–9% efficiency) , whereas monosaccharide tracers are analyzed via LC-MS with higher throughput .
Biological Activity
D-galactose-1,2-13C2 is a stable isotope-labeled form of D-galactose, which has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its metabolic pathways, implications in drug delivery systems, and its role in diagnostic applications.
Overview of this compound
D-galactose is a monosaccharide that plays a crucial role in cellular metabolism and is involved in the synthesis of glycoproteins and glycolipids. The introduction of carbon-13 isotopes into the D-galactose molecule allows researchers to trace its metabolic pathways with high precision using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Metabolic Pathways
This compound participates in several key metabolic processes:
- Hexoneogenesis : Research indicates that the human mammary gland can synthesize glucose and galactose from various precursors. Studies involving labeled substrates have shown that D-galactose contributes significantly to the formation of milk glucose and galactose, highlighting its importance in lactation physiology .
- Carbohydrate Metabolism : The compound is utilized to study carbohydrate metabolism dynamics. For instance, it can be incorporated into metabolic pathways to analyze the effects on energy production and substrate utilization within cells.
Applications in Drug Delivery
The unique properties of D-galactose make it an effective vector for targeted drug delivery:
- Targeting Mechanism : D-galactose conjugated to drug carriers has been shown to selectively accumulate in liver cells, enhancing the delivery of therapeutic agents while minimizing systemic exposure . For example, PEG-Sulfo-BSA-GAL demonstrated selective release of hydrogen sulfide (H₂S) within liver cells, which is critical for treating liver diseases associated with oxidative stress .
- Enhanced Cytotoxicity : In cancer therapy, D-galactose-modified materials have successfully targeted cancer cells expressing galactose receptors. This targeted approach resulted in increased cytotoxicity compared to non-targeted treatments, suggesting that D-galactose can improve therapeutic efficacy .
Diagnostic Applications
This compound is also employed in diagnostic tests to evaluate liver function and assess various metabolic disorders:
- Liver Function Tests : It serves as a tracer in studies assessing liver metabolism and function. The isotopic labeling allows for precise tracking of metabolic changes in response to different stimuli or treatments .
Case Studies
Several case studies illustrate the biological activity and applications of this compound:
Q & A
Basic Questions
Q. Q1. How is D-galactose-1,2-13C₂ synthesized, and what analytical methods are used to confirm isotopic purity?
D-Galactose-1,2-13C₂ is synthesized via enzymatic or chemical methods, often involving isotopic labeling at specific carbon positions. For example, enzymatic hydrolysis of lactose using β-galactosidase can yield D-galactose, which is then isotopically enriched at the C1 and C2 positions using ¹³C precursors . Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify ¹³C incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess chemical and isotopic homogeneity .
Q. Q2. What safety protocols should be followed when handling D-galactose-1,2-13C₂ in laboratory settings?
While D-galactose itself is classified as non-hazardous (GHS Category 0) , general laboratory safety practices apply:
- Use personal protective equipment (PPE) such as gloves and lab coats.
- Store in a cool, dry environment to prevent degradation.
- Avoid inhalation or direct contact, though toxicity data specific to the ¹³C-labeled form are limited. Refer to institutional chemical hygiene plans for isotopic compound guidelines .
Advanced Research Questions
Q. Q3. How can D-galactose-1,2-13C₂ be used to trace galactose metabolism in in vitro models, and what are common experimental pitfalls?
D-Galactose-1,2-13C₂ is a critical tracer for studying the Leloir pathway. In cell cultures, labeled galactose is metabolized to glucose-1-phosphate and UDP-galactose, with isotopic enrichment tracked via LC-MS or NMR. Key considerations include:
- Dose optimization : Ensure isotopic enrichment does not perturb metabolic flux .
- Sampling timing : Capture transient intermediates like UDP-galactose before equilibration .
- Data normalization : Use internal standards (e.g., ¹³C-glucose) to correct for instrument variability .
Q. Q4. What NMR techniques are optimal for resolving structural dynamics of D-galactose-1,2-13C₂ in solution?
¹³C-labeled galactose enables high-sensitivity heteronuclear NMR experiments:
- HSQC (Heteronuclear Single Quantum Coherence) : Maps ¹H-¹³C correlations to identify anomeric proton environments .
- TROSY (Transverse Relaxation-Optimized Spectroscopy) : Enhances resolution for large biomolecules interacting with galactose .
- Dynamic Nuclear Polarization (DNP) : Amplifies sensitivity for low-concentration samples in metabolic studies .
Q. Q5. How can conflicting data from isotopic tracing experiments using D-galactose-1,2-13C₂ be resolved?
Contradictions often arise from:
- Isotopic dilution : Unlabeled metabolites from serum or cell media may dilute the ¹³C signal. Use serum-free media and pulse-chase designs to mitigate this .
- Compartmentalization : Subcellular segregation of metabolites (e.g., cytosolic vs. mitochondrial pools) requires fractionation protocols .
- Statistical validation : Apply ANOVA or mixed-effects models to distinguish biological variation from technical noise .
Q. Methodological Design
Q. Q6. What experimental controls are essential for studies using D-galactose-1,2-13C₂ in metabolic flux analysis?
- Negative controls : Use unlabeled galactose to baseline natural isotopic abundance .
- Internal standards : Spike samples with ¹³C-glucose to normalize LC-MS/MS data .
- Blinded replicates : Minimize bias in data interpretation by blinding sample labels during analysis .
Q. Q7. How should researchers design a time-course experiment to quantify galactose oxidation rates using D-galactose-1,2-13C₂?
Dose calibration : Pre-test cell viability under varying ¹³C-galactose concentrations (e.g., 0.1–10 mM) .
Sampling intervals : Collect aliquots at 0, 15, 30, 60, and 120 minutes to capture kinetic phases .
Analytical workflow :
- Quench metabolism rapidly (e.g., liquid nitrogen).
- Extract metabolites using methanol:water (80:20) .
- Analyze via LC-MS with a HILIC column for polar metabolite separation .
Q. Data Reporting and Reproducibility
Q. Q8. What metadata must be included when publishing studies involving D-galactose-1,2-13C₂?
- Synthesis details : Labeling efficiency, supplier (if commercial), and purification methods .
- Instrument parameters : NMR acquisition times, LC-MS collision energies, and column specifications .
- Raw data deposition : Share isotopomer distributions via repositories like MetaboLights .
Q. Q9. How can researchers ensure reproducibility in isotopic tracing experiments across laboratories?
- Standard operating procedures (SOPs) : Document protocols for cell culture, metabolite extraction, and instrument calibration .
- Inter-lab validation : Exchange labeled samples with collaborating labs to cross-verify results .
- Open-source tools : Use platforms like mzCloud or NMRFx for standardized data processing .
Q. Emerging Applications
Q. Q10. What novel applications of D-galactose-1,2-13C₂ are emerging in glycobiology?
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-OIWWJQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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